2-[(quinolin-3-yl)carbamoyl]benzoic acid
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Overview
Description
2-[(quinolin-3-yl)carbamoyl]benzoic acid is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(quinolin-3-yl)carbamoyl]benzoic acid typically involves the reaction of quinoline derivatives with benzoic acid derivatives under specific conditions. One common method involves the use of coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This method often employs palladium catalysts and boron reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(quinolin-3-yl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in solvents like ethanol or tetrahydrofuran.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often used under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups. Substitution reactions can result in a variety of substituted quinoline derivatives.
Scientific Research Applications
2-[(quinolin-3-yl)carbamoyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(quinolin-3-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been identified as an NADH-competitive inhibitor of lactate dehydrogenase A (LDHA), which plays a crucial role in aerobic glycolysis in cancer cells . By inhibiting LDHA, this compound can disrupt the metabolic processes in cancer cells, leading to reduced lactate production and increased oxygen consumption, ultimately promoting apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic nitrogen-containing heterocyclic compound with a wide range of biological activities.
Quinoline-3-sulfonamides: Known for their inhibitory activity against lactate dehydrogenase A and potential anticancer properties.
4-Hydroxy-2-quinolones: Compounds with significant pharmaceutical and biological activities, used in drug research and development.
Uniqueness
2-[(quinolin-3-yl)carbamoyl]benzoic acid is unique due to its specific structure, which allows it to interact with molecular targets like LDHA with high specificity and potency. Its ability to inhibit key metabolic enzymes in cancer cells makes it a promising candidate for therapeutic development.
Properties
IUPAC Name |
2-(quinolin-3-ylcarbamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16(13-6-2-3-7-14(13)17(21)22)19-12-9-11-5-1-4-8-15(11)18-10-12/h1-10H,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIWNRYLPPMADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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